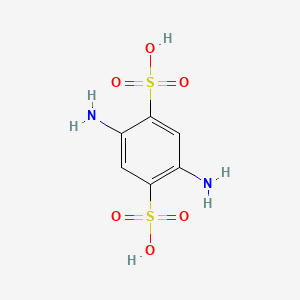

1,4-Benzenedisulfonic acid, 2,5-diamino-

Description

BenchChem offers high-quality 1,4-Benzenedisulfonic acid, 2,5-diamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenedisulfonic acid, 2,5-diamino- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-diaminobenzene-1,4-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O6S2/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPSFYWMOIKYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)O)N)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064568 | |

| Record name | 1,4-Benzenedisulfonic acid, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7139-89-1 | |

| Record name | 2,5-Diamino-1,4-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7139-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedisulfonic acid, 2,5-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007139891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedisulfonic acid, 2,5-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedisulfonic acid, 2,5-diamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diaminobenzene-1,4-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Diamino-1,4-benzenedisulfonic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-diamino-1,4-benzenedisulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with practical insights into its application and analysis.

Introduction

2,5-Diamino-1,4-benzenedisulfonic acid is an aromatic organic compound containing two amine and two sulfonic acid functional groups attached to a benzene ring. This substitution pattern imparts unique chemical characteristics, making it a molecule of interest in various fields, including the synthesis of dyes, polymers, and potentially as a building block in medicinal chemistry. Understanding its physicochemical properties is paramount for its effective utilization and for the development of robust analytical methods.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity and structure.

-

Molecular Formula: C₆H₈N₂O₆S₂

-

Synonyms: 1,4-Benzenedisulfonic acid, 2,5-diamino-; 1,4-DMBDS[1]

The structural arrangement of the functional groups on the benzene ring dictates the molecule's reactivity, polarity, and intermolecular interactions.

Figure 1: Chemical structure of 2,5-diamino-1,4-benzenedisulfonic acid.

Physicochemical Data Summary

Quantitative data provides a concise reference for the key physical and chemical properties of the compound. It is important to note that while some experimental data is available, many properties are predicted through computational models.

| Property | Value | Source | Data Type |

| Molecular Weight | 268.27 g/mol | [1][2][3] | Calculated |

| Appearance | Off-white to gray solid | [4] | Experimental |

| Melting Point | No data available | - | - |

| Boiling Point | No data available | - | - |

| Density | 1.922 ± 0.06 g/cm³ | [4] | Predicted |

| pKa | -1.91 ± 0.50 | [4] | Predicted |

| Solubility | No quantitative data available. Expected to be soluble in water. | - | - |

Core Physicochemical Properties in Detail

Acidity (pKa)

The two sulfonic acid groups (-SO₃H) are strongly acidic, while the two amino groups (-NH₂) are basic. The predicted pKa of -1.91 suggests that the sulfonic acid groups will be fully deprotonated in most aqueous solutions, existing as sulfonate anions (-SO₃⁻)[4]. The basicity of the amino groups will be influenced by the electron-withdrawing nature of the sulfonate groups.

Experimental Protocol: pKa Determination by Potentiometric Titration

The pKa values of the amino groups can be experimentally determined using potentiometric titration.

-

Preparation of Analyte Solution: Accurately weigh and dissolve a sample of 2,5-diamino-1,4-benzenedisulfonic acid in deionized water to a known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first derivative of the titration curve can be used to accurately locate the equivalence points.

Solubility

The presence of two highly polar sulfonate groups and two amino groups suggests that 2,5-diamino-1,4-benzenedisulfonic acid is likely to be soluble in water and other polar solvents. The zwitterionic nature of the molecule at certain pH values can influence its solubility. Its solubility in non-polar organic solvents is expected to be low.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is a standard procedure for determining the solubility of a compound.

-

Equilibrium Establishment: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitation: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle by letting the flask stand or by centrifugation.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Dilute the sample if necessary and analyze the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

Spectroscopic Properties

Spectroscopic analysis is crucial for structural elucidation and quality control.

1. Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic compounds like 2,5-diamino-1,4-benzenedisulfonic acid exhibit characteristic absorption bands in the UV-Vis region due to electronic transitions within the benzene ring and the influence of the substituents. The position and intensity of these bands are sensitive to the solvent and the pH of the solution.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., water or methanol).

-

Spectral Acquisition: Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm) using a spectrophotometer. Use the pure solvent as a blank.

-

Data Interpretation: Identify the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values. The effect of pH on the spectrum can be investigated by preparing solutions in buffers of different pH values.

2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected Characteristic IR Absorption Bands

-

O-H stretch (sulfonic acid): Broad band around 3000 cm⁻¹

-

N-H stretch (amine): Two bands in the region of 3300-3500 cm⁻¹

-

S=O stretch (sulfonic acid): Strong bands around 1250-1150 cm⁻¹ and 1080-1010 cm⁻¹

-

C=C stretch (aromatic ring): Bands in the 1600-1450 cm⁻¹ region

-

S-O stretch (sulfonic acid): Band around 700-600 cm⁻¹

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Acquisition: Record the FTIR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule.

Expected ¹H NMR Spectral Features (in D₂O)

-

The two protons on the benzene ring will appear as singlets due to their chemical equivalence. The chemical shifts will be influenced by the electron-donating amino groups and the electron-withdrawing sulfonate groups.

Expected ¹³C NMR Spectral Features (in D₂O)

-

Due to the symmetry of the molecule, only three distinct signals for the aromatic carbons are expected. The carbons attached to the amino and sulfonate groups will have characteristic chemical shifts.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Spectral Acquisition: Record the ¹H and ¹³C NMR spectra using an NMR spectrometer.

-

Data Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure.

Synthesis and Purification

A known method for the preparation of 2,5-diamino-1,4-benzenedisulfonic acid involves the reaction of 1,4-phenylenediamine or its mono-sulfo derivative with sodium bisulfate at elevated temperatures (180-270 °C)[5].

Figure 2: General synthesis workflow for 2,5-diamino-1,4-benzenedisulfonic acid.

Purification of the crude product can be achieved by recrystallization from a suitable solvent, likely water, taking advantage of the temperature-dependent solubility.

Applications in Research and Drug Development

The bifunctional nature of 2,5-diamino-1,4-benzenedisulfonic acid, possessing both acidic and basic centers, along with its aromatic core, makes it a versatile building block.

-

Monomer for Polymer Synthesis: The amino groups can participate in polymerization reactions to form polyamides or polyimides, while the sulfonic acid groups can impart ion-exchange properties to the resulting polymers.

-

Dye Synthesis: Aromatic diamines are common precursors in the synthesis of azo dyes.

-

Ligand in Coordination Chemistry: The amino and sulfonate groups can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination complexes.

-

Drug Development: While direct applications in drug development are not widely reported, the structural motif could be incorporated into larger molecules to enhance water solubility or to act as a linker in drug-conjugate systems.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling 2,5-diamino-1,4-benzenedisulfonic acid. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.

Conclusion

2,5-Diamino-1,4-benzenedisulfonic acid is a molecule with interesting and potentially useful physicochemical properties stemming from its unique substitution pattern. While some fundamental data is available, further experimental characterization of its solubility, pKa, and spectroscopic properties is warranted to fully unlock its potential in various scientific and industrial applications. The protocols outlined in this guide provide a framework for researchers to conduct these essential investigations.

References

- 1. 2,5-Diaminobenzene-1,4-Disulfonic Acid - CD Bioparticles [cd-bioparticles.net]

- 2. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. GB1393557A - Preparation of 1,4-diaminobenzene-2,5-disulphonic acid - Google Patents [patents.google.com]

2,5-diamino-1,4-benzenedisulfonic acid spectral data (NMR, IR, UV-Vis).

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-diamino-1,4-benzenedisulfonic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the spectral data for 2,5-diamino-1,4-benzenedisulfonic acid (CAS No: 7139-89-1), a key organic intermediate used in the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] For researchers, scientists, and professionals in drug development and materials science, unambiguous structural confirmation and purity assessment are paramount. This document offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopic signatures of this molecule. By integrating theoretical principles with practical, field-proven experimental protocols, this guide serves as an essential reference for the complete characterization of 2,5-diamino-1,4-benzenedisulfonic acid.

Introduction to 2,5-diamino-1,4-benzenedisulfonic Acid

2,5-diamino-1,4-benzenedisulfonic acid is a highly functionalized aromatic compound featuring a central benzene ring substituted with two amino groups and two sulfonic acid groups.[2] This unique substitution pattern, with electron-donating amino groups and strongly electron-withdrawing sulfonic acid groups, imparts specific chemical properties and a distinct spectroscopic fingerprint. The molecule's symmetrical structure (C₆H₈N₂O₆S₂) simplifies certain aspects of its spectral analysis while the zwitterionic nature, arising from the acidic sulfonic acid and basic amino moieties, introduces complexities that must be carefully considered during interpretation.

Spectroscopic analysis is non-negotiable for verifying the identity, purity, and structural integrity of such a molecule before its use in sensitive downstream applications. Each technique—NMR, IR, and UV-Vis—provides a unique and complementary piece of the structural puzzle.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a distinct "fingerprint" of the compound. For 2,5-diamino-1,4-benzenedisulfonic acid, IR is particularly useful for confirming the presence of the key amine (N-H) and sulfonic acid (S=O, O-H) groups.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by the characteristic vibrations of its functional groups. Due to strong hydrogen bonding and its likely existence as a zwitterion in the solid state, many peaks, particularly those for O-H and N-H stretches, will be broad.

Key Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Appearance & Significance |

|---|---|---|

| 3500 - 3000 | O-H stretch (sulfonic acid) & N-H stretch (amine) | Very broad, strong absorption. This region confirms the presence of both acidic and amine protons and is broadened by extensive hydrogen bonding. |

| ~3030 | Aromatic C-H stretch | Weak to medium intensity, sharp peaks. Characteristic of C-H bonds on the benzene ring.[3] |

| ~1620 | N-H bend (amine) / C=C stretch (aromatic) | Medium to strong absorption. The scissoring vibration of the primary amine often overlaps with the aromatic ring's C=C stretching vibrations.[4] |

| ~1250 - 1120 | Asymmetric S=O stretch (sulfonic acid) | Strong, sharp absorption. A key diagnostic peak for the presence of the -SO₃H group.[5][6] |

| ~1080 - 1000 | Symmetric S=O stretch (sulfonic acid) | Strong, sharp absorption. The second key diagnostic peak for the sulfonic acid group.[5][6] |

| ~880 | C-H out-of-plane bend | Strong absorption. The position of this peak can give clues about the substitution pattern on the benzene ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for obtaining an IR spectrum of a solid powder due to its simplicity and minimal sample preparation.[7][8]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal.[9]

-

Sample Application: Place a small amount (a few milligrams) of the 2,5-diamino-1,4-benzenedisulfonic acid powder directly onto the center of the ATR crystal.[10]

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring optimal contact between the powder and the crystal surface.[7]

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: Key IR vibrational modes for functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. Due to the poor solubility of 2,5-diamino-1,4-benzenedisulfonic acid in common NMR solvents like CDCl₃, a more polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is required.

¹H NMR Spectral Interpretation

The symmetry of the molecule is a key factor in its ¹H NMR spectrum. There are only two types of protons: those on the aromatic ring and those on the amino groups.

-

Aromatic Protons (H-3, H-6): The two protons on the benzene ring are chemically and magnetically equivalent. Therefore, they will appear as a single signal. This signal is expected in the aromatic region, likely between 7.0-8.0 ppm. The combined electronic effects of the electron-donating amino groups (ortho/para directing) and the electron-withdrawing sulfonic acid groups (meta directing) will determine the precise chemical shift.

-

Amine Protons (-NH₂): The four protons on the two equivalent amino groups will give rise to a single signal. Protons on heteroatoms (like nitrogen) are exchangeable, and their signal is often broad. Its chemical shift is highly dependent on concentration, temperature, and residual water in the solvent. In DMSO-d₆, this peak could appear over a wide range, potentially between 3.5-5.0 ppm.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 | Singlet (s) | 2H | Ar-H (H-3, H-6) |

| ~4.0 (broad) | Singlet (s, broad) | 4H | -NH₂ |

¹³C NMR Spectral Interpretation

The symmetry of the molecule also dictates that there are only three unique carbon environments in the benzene ring.

-

C-1, C-4 (Sulfonic Acid-bearing): These two carbons are equivalent. They are directly attached to the strongly electron-withdrawing sulfonic acid groups, which will shift their signal significantly downfield.

-

C-2, C-5 (Amine-bearing): These two carbons are equivalent. They are attached to the electron-donating amino groups, which will cause an upfield shift relative to an unsubstituted benzene carbon.

-

C-3, C-6 (Proton-bearing): These two carbons are equivalent. Their chemical shift will be influenced by the adjacent amino and sulfonic acid groups.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~145-155 | C-1, C-4 | Attached to electron-withdrawing -SO₃H |

| ~135-145 | C-2, C-5 | Attached to electron-donating -NH₂ |

| ~115-125 | C-3, C-6 | Influenced by both adjacent groups |

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for acquiring a high-quality NMR spectrum.

-

Sample Weighing: Accurately weigh 10-20 mg of the compound for a ¹H spectrum or 50-100 mg for a ¹³C spectrum.[11]

-

Solvent Addition: Transfer the solid to a small, clean vial. Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).[12]

-

Dissolution: Vortex or gently warm the vial to ensure the sample is completely dissolved. A homogenous solution is essential.[13]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Caption: Standard workflow for NMR sample preparation and analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like 2,5-diamino-1,4-benzenedisulfonic acid, the most significant absorptions are due to π → π* transitions within the benzene ring.

Interpretation of the UV-Vis Spectrum

The benzene ring itself has characteristic UV absorptions. The presence of substituents dramatically affects the spectrum. The amino groups act as powerful auxochromes, groups that increase both the wavelength (bathochromic or "red" shift) and the intensity (hyperchromic effect) of the absorption maxima.

-

Expected Absorption: We can anticipate strong absorption bands in the UV region, likely between 250-400 nm. The exact position of the λₘₐₓ (wavelength of maximum absorbance) will be influenced by the solvent.

-

pH Dependence: A critical aspect of the UV-Vis analysis of this molecule is the effect of pH. Both the amino groups (basic) and the sulfonic acid groups (acidic) can be protonated or deprotonated depending on the pH of the solution. This will alter the electronic structure of the molecule and cause significant shifts in the absorption spectrum. For example, protonation of the amino groups in acidic solution would likely cause a hypsochromic ("blue") shift. Therefore, it is essential to use a buffered solution and report the pH at which the spectrum was acquired.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. A buffered aqueous solution is ideal for controlling pH.[15]

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound by accurately weighing a small amount and dissolving it in a known volume of the buffered solvent.

-

Dilution: Prepare a dilute solution (typically in the micromolar concentration range) from the stock solution to ensure the absorbance reading falls within the instrument's linear range (ideally 0.1 - 1.0 AU).

-

Blanking: Fill a quartz cuvette with the pure buffered solvent and use it to zero the spectrophotometer (this is the reference or "blank").[15]

-

Measurement: Rinse the cuvette with the dilute sample solution, then fill it and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-600 nm) to record the absorption spectrum and identify the λₘₐₓ.

Integrated Spectral Analysis

While each spectroscopic technique is powerful individually, their true analytical strength lies in their combined application. The integrated analysis provides an unambiguous confirmation of the structure of 2,5-diamino-1,4-benzenedisulfonic acid.

Caption: Complementary data from IR, NMR, and UV-Vis for full structural elucidation.

-

IR spectroscopy confirms the presence of all required functional groups: amine, sulfonic acid, and the aromatic ring.

-

NMR spectroscopy elucidates the exact connectivity and symmetry of the carbon-hydrogen skeleton, confirming the 1,2,4,5-substitution pattern.

-

UV-Vis spectroscopy verifies the presence of the conjugated aromatic system and provides information on its electronic properties.

Together, these three techniques provide a self-validating system for the comprehensive characterization of 2,5-diamino-1,4-benzenedisulfonic acid, ensuring its identity and quality for high-level research and development applications.

References

- 1. 2,5-Diaminobenzene-1,4-Disulfonic Acid - CD Bioparticles [cd-bioparticles.net]

- 2. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. youtube.com [youtube.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 13. organomation.com [organomation.com]

- 14. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 15. hydrodynamics.uleth.ca [hydrodynamics.uleth.ca]

A Technical Guide to the Solubility of 2,5-Diamino-1,4-Benzenedisulfonic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-diamino-1,4-benzenedisulfonic acid (CAS No. 7139-89-1).[1][2] As a key intermediate in the synthesis of various dyes and specialty polymers, a thorough understanding of its solubility is critical for process optimization, formulation development, and reaction engineering. This document details the physicochemical properties that govern the compound's solubility, presents qualitative and quantitative solubility data in various solvent systems, and outlines a standardized experimental protocol for its determination. The guide is intended for researchers, chemists, and process engineers working with this versatile aromatic sulfonic acid.

Introduction: Understanding the Molecule

2,5-Diamino-1,4-benzenedisulfonic acid is a bifunctional aromatic compound featuring a central benzene ring substituted with two primary amine (-NH₂) groups and two sulfonic acid (-SO₃H) groups.[1][2] This unique structure imparts both acidic and basic characteristics, making its solubility highly dependent on the nature of the solvent and, most critically, the pH of the medium.

The molecule's high polarity, driven by the four ionizable functional groups, suggests a strong affinity for polar solvents, particularly water. However, the interplay between the acidic sulfonic acid groups and the basic amino groups leads to the formation of an internal salt, or zwitterion, which can significantly influence its dissolution behavior. This guide will dissect these properties to provide a predictive and practical understanding of the compound's solubility.

Physicochemical Properties Governing Solubility

The solubility of 2,5-diamino-1,4-benzenedisulfonic acid is not a simple function of solvent polarity but is dictated by a combination of its molecular attributes.

Molecular Structure and Polarity

The presence of four highly polar functional groups—two sulfonic acids and two amino groups—makes the molecule capable of extensive hydrogen bonding.[3] The sulfonic acid groups are strong acids, readily donating protons, while the amino groups are weak bases, accepting protons. This dual nature is the primary determinant of its solubility profile.

Amphoteric and Zwitterionic Character

In aqueous solutions, 2,5-diamino-1,4-benzenedisulfonic acid behaves as an amphoteric compound. The sulfonic acid groups are strongly acidic (with predicted pKa values being very low), while the amino groups are weakly basic. This allows the molecule to exist in several ionic forms depending on the pH:

-

In strongly acidic solutions (low pH): The amino groups are protonated (-NH₃⁺), and the sulfonic acid groups are in their neutral form (-SO₃H). The molecule carries a net positive charge.

-

In neutral solutions (near isoelectric point): The sulfonic acid groups deprotonate to form sulfonate ions (-SO₃⁻), and the amino groups are protonated (-NH₃⁺). This results in a zwitterion, a molecule with both positive and negative charges, which often exhibits minimum solubility in water.

-

In strongly basic solutions (high pH): The amino groups are in their neutral form (-NH₂), and the sulfonic acid groups are deprotonated (-SO₃⁻). The molecule carries a net negative charge.

This pH-dependent ionization is the most critical factor influencing its aqueous solubility. Solubility is generally lowest at the isoelectric point and increases significantly in both acidic and basic conditions where the molecule exists as a soluble salt.

Solubility Profile

While specific quantitative data for 2,5-diamino-1,4-benzenedisulfonic acid is sparse in publicly available literature, its solubility can be inferred from the behavior of structurally similar aromatic sulfonic acids and qualitative observations.[4][5]

Aqueous and pH-Dependent Solubility

-

Water: Aromatic sulfonic acids are generally water-soluble, a property enhanced by the presence of additional polar groups like amines.[4][5] Therefore, 2,5-diamino-1,4-benzenedisulfonic acid is expected to be soluble in water, particularly at low and high pH values.

-

Aqueous Acid (e.g., 5% HCl): In acidic solutions, the amino groups become protonated, forming a hydrochloride salt. This salt formation dramatically increases the molecule's affinity for the polar aqueous medium, leading to high solubility.[6][7]

-

Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): In basic solutions, the strongly acidic sulfonic acid groups are neutralized to form highly soluble sodium sulfonate salts.[6][7] This is a common method for dissolving sulfonic acids.[4]

Solubility in Organic Solvents

Due to its highly polar and ionic character, 2,5-diamino-1,4-benzenedisulfonic acid is expected to have very low solubility in non-polar organic solvents such as diethyl ether, hexanes, and toluene. Its solubility in polar aprotic solvents like DMSO or DMF may be limited but is generally higher than in non-polar solvents. Polar protic solvents like ethanol and methanol may show some limited solubility, but it will be significantly less than in aqueous acidic or basic solutions.

Summary of Expected Solubility

| Solvent System | Predicted Solubility | Rationale |

| Water (Neutral pH) | Sparingly Soluble to Soluble | Zwitterionic nature may limit solubility near the isoelectric point. |

| 5% Aqueous HCl | Highly Soluble | Formation of a soluble ammonium salt.[6][7] |

| 5% Aqueous NaOH | Highly Soluble | Formation of a soluble sodium sulfonate salt.[6][7] |

| Diethyl Ether | Insoluble | Non-polar solvent cannot solvate the highly polar/ionic molecule.[6] |

| Ethanol / Methanol | Sparingly Soluble | Limited solubility due to polarity mismatch. |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Polar aprotic nature may allow for some dissolution. |

| Concentrated H₂SO₄ | Soluble | Most organic compounds with oxygen or nitrogen are soluble in conc. H₂SO₄.[8] |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for this purpose.

Principle

An excess amount of the solid compound is equilibrated with the solvent of interest at a constant temperature. The mixture is agitated for a sufficient period to ensure saturation. After equilibration, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is determined analytically.

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol

-

Preparation: Add an excess amount of 2,5-diamino-1,4-benzenedisulfonic acid (e.g., 50-100 mg) to a series of glass vials, ensuring that undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial. Solvents should include water, 0.1 M HCl, 0.1 M NaOH, and selected organic solvents.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium (typically 24 to 48 hours).[9]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. For finer separation, centrifuge the vials at a moderate speed.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid disturbing the solid, it is advisable to use a filter tip on the pipette.

-

Quantification:

-

For Aqueous Solutions: Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector. A calibration curve must be prepared using standards of known concentration.

-

Gravimetric Method (Alternative): Carefully transfer a known volume of the clear supernatant to a pre-weighed dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight is achieved. The final solubility is calculated from the mass of the residue and the volume of the aliquot.

-

-

Calculation: Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Conclusion

The solubility of 2,5-diamino-1,4-benzenedisulfonic acid is fundamentally governed by its amphoteric and zwitterionic properties, stemming from its two sulfonic acid and two amino functional groups. It exhibits quintessential pH-dependent solubility, being highly soluble in both acidic and basic aqueous media due to salt formation, while showing minimal solubility in non-polar organic solvents. For precise quantification, the isothermal shake-flask method provides a reliable and reproducible approach. This understanding is paramount for any scientist or engineer aiming to effectively utilize this compound in synthesis, formulation, or other chemical applications.

References

- 1. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 2,5-Diaminobenzene-1,3-disulfonic acid | C6H8N2O6S2 | CID 15249343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. CAS 149-45-1: 1,3-Benzenedisulfonic acid, 4,5-dihydroxy-, … [cymitquimica.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability of 2,5-Diaminobenzene-1,4-disulfonic Acid

This guide provides an in-depth analysis of the thermal stability of 2,5-diaminobenzene-1,4-disulfonic acid, a compound of significant interest in the development of azo dyes, specialty polymers, and other advanced materials.[1] Understanding the thermal characteristics of this molecule is paramount for ensuring safe handling, optimizing reaction conditions, and predicting the performance of end-products. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a thorough understanding of this compound's behavior at elevated temperatures.

Introduction: The Significance of Thermal Stability

2,5-Diaminobenzene-1,4-disulfonic acid (DABSA) is a highly functionalized aromatic compound featuring both amino and sulfonic acid groups. These functional groups impart desirable properties such as high polarity and water solubility, making it a versatile intermediate in organic synthesis.[1] However, the presence of these groups also influences the molecule's thermal stability. The robust carbon-sulfur and sulfur-oxygen bonds in the sulfonyl group generally contribute to the thermal resilience of sulfonic acids.[2] This guide will delve into the theoretical underpinnings of DABSA's thermal decomposition, provide a framework for its experimental determination, and discuss the practical implications for its use.

Theoretical Framework: Understanding the Decomposition of Aromatic Sulfonic Acids

The thermal stability of aromatic sulfonic acids is a complex phenomenon governed by the strength of the C-S bond and the influence of other substituents on the aromatic ring. Generally, sulfonic acids are more thermally stable than carboxylic acids due to the strong C-S and S-O bonds.[2] However, at elevated temperatures, decomposition will occur.

For aromatic sulfonic acids, a common decomposition pathway involves the cleavage of the C-SO3H bond. Studies on related compounds, such as naphthalene sulfonic acids, have shown that at temperatures exceeding 300°C in hydrothermal conditions, these compounds can break down to form the parent aromatic molecule (naphthalene), as well as hydroxylated derivatives (naphthols).[3] Research on the polycondensation of poly(L-lactic acid) using aromatic sulfonic acids as catalysts indicated that thermal decomposition of the sulfonic acid occurs in the range of 200-300°C.[4]

For 2,5-diaminobenzene-1,4-disulfonic acid, the presence of two amino groups and two sulfonic acid groups on the benzene ring will significantly influence its decomposition profile. The amino groups, being electron-donating, can affect the electron density of the aromatic ring and potentially influence the stability of the C-S bonds.

Proposed Thermal Decomposition Pathway

Based on the general principles of aromatic sulfonic acid decomposition, a plausible thermal decomposition pathway for 2,5-diaminobenzene-1,4-disulfonic acid can be proposed. The primary decomposition event is likely the loss of the sulfonic acid groups. This could occur in a stepwise manner or concurrently. The decomposition is expected to release sulfur dioxide (SO₂) or sulfur trioxide (SO₃), which would further react with any available water to form sulfurous or sulfuric acid, respectively. The remaining organic fragment would likely undergo further reactions, such as polymerization or charring at higher temperatures.

Below is a conceptual illustration of the potential initial stages of thermal decomposition:

Caption: Proposed initial decomposition pathway of 2,5-diaminobenzene-1,4-disulfonic acid.

Experimental Determination of Thermal Stability

To empirically determine the thermal stability of 2,5-diaminobenzene-1,4-disulfonic acid, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of the final residue.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. A platinum or ceramic pan is typically used.

-

Sample Preparation: Accurately weigh 5-10 mg of 2,5-diaminobenzene-1,4-disulfonic acid into the TGA pan.

-

Atmosphere: The analysis can be run under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal decomposition, or under an oxidative atmosphere (e.g., air or oxygen) to assess its stability in the presence of an oxidant. A flow rate of 20-50 mL/min is common.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 800-1000°C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show one or more steps corresponding to mass loss events. The onset temperature of the first significant mass loss is a key indicator of the material's thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these events.

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 2,5-diaminobenzene-1,4-disulfonic acid into an aluminum or sealed pan. If volatile decomposition products are expected, a sealed pan is recommended.

-

Atmosphere: Similar to TGA, the atmosphere can be inert or oxidative.

-

Temperature Program:

-

Equilibrate the sample at a low temperature.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) over the temperature range of interest, as determined from the TGA data.

-

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically an exothermic process. The onset temperature and the peak maximum of the decomposition exotherm provide valuable information about the thermal stability.

The following diagram illustrates the typical workflow for the thermal analysis of a chemical compound:

Caption: A typical workflow for the thermal analysis of a chemical compound.

Expected Thermal Profile and Data Interpretation

Based on the behavior of similar aromatic sulfonic acids, the following thermal profile for 2,5-diaminobenzene-1,4-disulfonic acid can be anticipated.

| Analytical Technique | Expected Observation | Interpretation |

| TGA | Initial mass loss below 150°C | Loss of adsorbed water or solvent. |

| Significant mass loss starting around 200-300°C | Onset of thermal decomposition, likely involving the loss of sulfonic acid groups. | |

| Further mass loss at higher temperatures | Decomposition of the organic backbone. | |

| Residual mass at the end of the experiment | Formation of a stable char. | |

| DSC | Endothermic peak(s) at lower temperatures | Possible melting or phase transitions. |

| Broad exothermic peak(s) in the range of 200-400°C | Corresponds to the decomposition events observed in TGA. |

Safety and Handling Considerations

2,5-Diaminobenzene-1,4-disulfonic acid and its related compound, 2,5-diaminobenzenesulfonic acid, are classified as hazardous substances. They are known to cause severe skin burns and eye damage.[5][6][7] Inhalation can lead to chemical burns in the respiratory tract.[5][6] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, must be worn when handling this compound.[6] All work should be conducted in a well-ventilated area or a fume hood.[5][6] In case of accidental exposure, immediate and thorough rinsing with water is crucial, and medical attention should be sought.[5][6]

Given the potential for the release of corrosive and toxic gases (e.g., SO₂, SO₃) during thermal decomposition, any thermal analysis should be performed in a well-ventilated laboratory, and the instrument's exhaust should be properly vented.

Conclusion

References

- 1. paragonind.com [paragonind.com]

- 2. capitalresin.com [capitalresin.com]

- 3. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 4. researchgate.net [researchgate.net]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 2,5-Diaminobenzenesulfonic acid(88-45-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2,5-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66617 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 2,5-Diamino-1,4-Benzenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diamino-1,4-benzenedisulfonic acid is a bifunctional aromatic organic compound of significant interest in various fields of chemical synthesis and materials science. Its rigid backbone, coupled with the presence of both amino and sulfonic acid functional groups, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, synthesis, and key applications of this compound, with a focus on its role as a linker in the formation of porous crystalline materials and as a precursor in the synthesis of azo dyes.

Molecular Structure and Characterization

The molecular structure of 2,5-diamino-1,4-benzenedisulfonic acid is characterized by a central benzene ring substituted with two amino groups and two sulfonic acid groups. The substituents are arranged in a para and ortho/meta relationship, respectively, which imparts a high degree of symmetry and rigidity to the molecule.

Key Structural Features:

-

Aromatic Core: A planar benzene ring forms the central scaffold.

-

Amino Groups (-NH₂): These electron-donating groups are located at positions 2 and 5 of the benzene ring. They serve as key reactive sites for a variety of chemical transformations, including diazotization and amidation.

-

Sulfonic Acid Groups (-SO₃H): These strongly acidic, electron-withdrawing groups are positioned at the 1 and 4 positions. They enhance the water solubility of the molecule and can participate in coordination with metal ions.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2,5-diaminobenzene-1,4-disulfonic acid | --INVALID-LINK-- |

| CAS Number | 7139-89-1 | --INVALID-LINK-- |

| Molecular Formula | C₆H₈N₂O₆S₂ | --INVALID-LINK-- |

| Molecular Weight | 268.27 g/mol | --INVALID-LINK-- |

Note: As of the last update, publicly available experimental spectroscopic data (NMR, detailed IR, and Mass Spectrometry) for 2,5-diamino-1,4-benzenedisulfonic acid is limited. The characterization would typically rely on a combination of these techniques to confirm the structure after synthesis.

Synthesis of 2,5-Diamino-1,4-Benzenedisulfonic Acid

The synthesis of 2,5-diamino-1,4-benzenedisulfonic acid is most effectively achieved through the direct sulfonation of p-phenylenediamine or its derivatives. The following protocol is based on established methods for the preparation of this compound.[1]

Reaction Scheme

A flowchart illustrating the synthesis of 2,5-diamino-1,4-benzenedisulfonic acid.

Experimental Protocol

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, carefully add p-phenylenediamine (or its sulfate salt) to oleum (fuming sulfuric acid, e.g., 10-40% SO₃) at a controlled temperature.

-

Sulfonation: Heat the reaction mixture to a temperature above 100°C (e.g., 140°C) and maintain this temperature for several hours to ensure complete disulfonation.[1] The reaction mixture will become a viscous melt.

-

Precipitation: After the reaction is complete, cool the mixture and carefully pour it into ice water. This will cause the desired 2,5-diamino-1,4-benzenedisulfonic acid to precipitate out of the solution as it is sparingly soluble in water.[1]

-

Isolation and Purification: The precipitated product is then collected by filtration, washed with water to remove any remaining sulfuric acid and other sulfonation byproducts, and dried.[1]

Causality Behind Experimental Choices:

-

Oleum as Sulfonating Agent: Oleum is a more potent sulfonating agent than concentrated sulfuric acid due to the presence of dissolved sulfur trioxide (SO₃). This is necessary to introduce two sulfonic acid groups onto the benzene ring, which is deactivated by the first sulfonic acid group.

-

Elevated Temperature: The sulfonation reaction requires a significant activation energy, and heating is necessary to drive the reaction to completion in a reasonable timeframe.

-

Precipitation in Ice Water: The product is significantly less soluble in cold water than the sulfuric acid and any monosulfonated byproducts, allowing for its selective precipitation and separation.

Applications in Materials Science and Chemical Synthesis

The unique molecular structure of 2,5-diamino-1,4-benzenedisulfonic acid makes it a valuable component in the synthesis of advanced materials and specialty chemicals.

Linker for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and the presence of coordinating amino and sulfonic acid groups make 2,5-diamino-1,4-benzenedisulfonic acid an excellent candidate for a building block, or "linker," in the synthesis of MOFs and COFs.[2] These materials are characterized by their high porosity and large surface areas, making them suitable for applications in gas storage, separation, and catalysis.

Conceptual Workflow for MOF Synthesis

A generalized workflow for the synthesis of a Metal-Organic Framework (MOF) using 2,5-diamino-1,4-benzenedisulfonic acid as a linker.

Precursor for Azo Dyes

The two amino groups on the 2,5-diamino-1,4-benzenedisulfonic acid molecule can be readily diazotized and then coupled with various aromatic compounds to form azo dyes. The sulfonic acid groups serve to enhance the water solubility of the resulting dyes, which is a desirable property for many dyeing applications.

General Protocol for Azo Dye Synthesis

-

Diazotization: The 2,5-diamino-1,4-benzenedisulfonic acid is dissolved in an acidic solution (e.g., HCl) and treated with a solution of sodium nitrite (NaNO₂) at a low temperature (0-5 °C) to form a bis-diazonium salt.

-

Coupling: The cold diazonium salt solution is then slowly added to a solution of a coupling component (e.g., a phenol or an aniline derivative) under controlled pH conditions. The azo coupling reaction results in the formation of the colored azo dye.

-

Isolation: The synthesized dye can be precipitated from the reaction mixture, for example, by the addition of salt ("salting out"), and then collected by filtration.

Self-Validating System in Azo Dye Synthesis:

The successful formation of the azo dye is immediately evident by the development of a deep and intense color, which serves as a primary validation of the reaction's progress. The specific color will depend on the chosen coupling component.

Conclusion

2,5-Diamino-1,4-benzenedisulfonic acid is a molecule with a well-defined and rigid structure that offers multiple reactive sites for chemical modification. While a detailed experimental characterization of its molecular structure is not widely published, its synthesis from p-phenylenediamine is well-established. Its primary utility lies in its role as a bifunctional linker for the creation of porous materials like MOFs and as a precursor for the synthesis of water-soluble azo dyes. Further research into the synthesis and characterization of materials derived from this versatile building block is warranted and holds promise for the development of new functional materials with applications in diverse scientific and industrial domains.

References

Literature review on 2,5-diaminobenzene-1,4-disulfonic acid and its polymers

An In-depth Technical Guide on 2,5-Diaminobenzene-1,4-disulfonic Acid and its Polymeric Analogues for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diaminobenzene-1,4-disulfonic acid (DABSA) is a highly functionalized aromatic compound poised as a critical building block for advanced functional polymers. The presence of both amine and sulfonic acid groups imparts unique properties such as water solubility, electrochemical activity, and the potential for "self-doping" in conductive polymers. This technical guide provides a comprehensive literature review on the synthesis, properties, and characterization of DABSA and its most important polymeric analogues: sulfonated polyanilines (SPAN) and conjugated azo polymers. We delve into the causality behind experimental choices, provide detailed step-by-step protocols for key syntheses, and summarize critical characterization data. The narrative bridges the gap between fundamental polymer chemistry and high-value applications, with a particular focus on the burgeoning fields of tissue engineering and electrically controlled drug delivery, offering valuable insights for professionals in materials science and pharmaceutical development.

Part 1: The Monomer: 2,5-Diaminobenzene-1,4-disulfonic Acid (DABSA)

Introduction to a Versatile Building Block

2,5-Diaminobenzene-1,4-disulfonic acid (DABSA), with CAS Number 7139-89-1, is a bifunctional aromatic diamine.[1][2][3] Its molecular structure is characterized by a central benzene ring substituted with two amine (-NH₂) groups and two sulfonic acid (-SO₃H) groups. This unique arrangement makes the molecule highly polar and water-soluble, a significant advantage for chemical processing and for the properties of resulting materials.[4]

The sulfonic acid groups are strong electron-withdrawing groups that also serve as internal proton donors. This feature is the basis for creating "self-doped" conducting polymers, where the polymer does not require an external acid to become conductive. The amine groups provide reactive sites for polymerization, allowing DABSA to act as a monomer for various polymer architectures, including polyimides, polyamides, and, most notably, polyanilines. Its primary industrial use has been as an intermediate in the synthesis of azo dyes.[4]

Synthesis of Sulfonated Diaminobenzenes

Causality Behind the Synthesis: The sulfonation of aromatic amines is a cornerstone of industrial dye chemistry and a critical step in creating water-soluble functional polymers. The standard method involves electrophilic aromatic substitution using a powerful sulfonating agent, such as fuming sulfuric acid (oleum). The reaction conditions, particularly temperature and oleum concentration, are critical variables that control the degree and position of sulfonation. For the synthesis of DABSA from p-phenylenediamine, harsh conditions are necessary to introduce two sulfonic acid groups onto the ring.

Experimental Protocol 1: Synthesis of 2,5-Diaminobenzene-1,4-disulfonic Acid

This protocol is adapted from established industrial sulfonation processes described in patent literature.[5]

-

Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and an addition funnel, carefully charge 108 g (1.0 mol) of 1,4-phenylenediamine into 300 mL of 20% oleum (fuming sulfuric acid) while maintaining the temperature below 40°C with external cooling.

-

Sulfonation: Once the initial addition is complete and the mixture is homogenous, slowly heat the reactor to 140°C.

-

Second Sulfonation Step: At 140°C, begin the dropwise addition of 340 parts of 66% oleum. The final concentration of oleum should be approximately 41.6%.

-

Reaction Hold: Maintain the reaction mixture at 140°C for 4 hours with continuous stirring. The mixture will become a viscous melt.

-

Precipitation: Cool the viscous melt to below 50°C. In a separate, larger vessel containing 1000 parts of an ice/water slurry under vigorous agitation, carefully pour the reaction melt. The product, 1,4-phenylenediamine-2,5-disulfonic acid, will precipitate as a gray-white solid.

-

Isolation and Purification: Filter the precipitated solid using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are pH neutral to remove residual sulfuric acid.

-

Drying: Dry the purified product in a vacuum oven at 80°C to a constant weight. The expected yield is approximately 76-78%.[5]

Caption: Reaction scheme for the synthesis of DABSA.

Physicochemical Properties & Data

Proper characterization of the monomer is essential before polymerization. Below is a summary of key properties for DABSA and its mono-sulfonated analogue, 2,5-diaminobenzenesulfonic acid.

| Property | 2,5-Diaminobenzene-1,4-disulfonic Acid | 2,5-Diaminobenzenesulfonic Acid | Reference(s) |

| CAS Number | 7139-89-1 | 88-45-9 | [1][6] |

| Molecular Formula | C₆H₈N₂O₆S₂ | C₆H₈N₂O₃S | [1][6] |

| Molecular Weight | 268.26 g/mol | 188.21 g/mol | [3][6] |

| Appearance | Gray-white solid | White to light orange solid | [5][7] |

| Solubility | Sparingly soluble in water | Moderately soluble in water | [5][7] |

Part 2: Polymer Architectures & Synthesis

Overview of Polymerization Pathways

While DABSA is an ideal monomer on paper, its direct polymerization is not widely documented in peer-reviewed literature. The high concentration of functional groups can lead to complex and potentially intractable products. However, the desirable properties of DABSA, particularly water solubility and self-doping capability, can be incorporated into functional polymers through two well-established analogue systems: the synthesis of sulfonated polyanilines (SPAN) and the polymerization of related sulfonated monomers into other architectures like azo polymers.

System 1: Sulfonated Polyanilines (SPAN) - The Conductive Analogue

Introduction: Sulfonated polyaniline is a derivative of polyaniline (PANI), one of the most studied conducting polymers. SPAN is considered a "self-doped" polymer because the sulfonic acid groups on the polymer backbone provide the necessary protons for charge conduction, eliminating the need for an external acid dopant.[4] This results in a polymer that is conductive in its pristine state and highly soluble in water, overcoming two of the major hurdles in PANI processing.[4] The properties of SPAN can be precisely tuned by controlling the degree of sulfonation.[8]

Experimental Protocol 2: Synthesis of Highly Sulfonated Polyaniline (LEB-SPAN)

This protocol describes a robust method to produce highly sulfonated polyaniline by sulfonating the most reduced form of polyaniline, leucoemeraldine base (LEB).[9] This starting material is chosen because the higher electron density on its phenyl rings facilitates the electrophilic substitution reaction, leading to a higher sulfonation degree.[9]

-

Preparation of Leucoemeraldine Base (LEB):

-

Mix 0.5 g of standard emeraldine base (EB) polyaniline with 2.5 mL of phenylhydrazine in a glass mortar.

-

Grind the mixture with a pestle for 5 minutes and then stir for 1 hour to complete the reduction of EB to the pale-yellow LEB form.

-

-

Sulfonation:

-

Pre-cool 10 mL of fuming sulfuric acid (30% SO₃) to ~5°C in an ice bath.

-

Add the dried LEB powder to the cold fuming sulfuric acid and stir for 1 hour.

-

-

Precipitation and Washing:

-

Prepare a beaker with 0.75 liters of a 75:25 ice-water mixture.

-

Pour the reaction mixture into the ice-water slurry to precipitate the sulfonated polymer (LEB-SPAN).

-

Wash the green precipitate with three 250 mL portions of cold deionized water by repeated centrifugation and decantation.

-

-

Drying:

-

Dry the final LEB-SPAN powder in a vacuum oven at room temperature to a constant weight. The typical yield is around 70%.[9]

-

Caption: Workflow for the synthesis of LEB-SPAN.

Structure-Property Relationship: The degree of sulfonation, often expressed as the sulfur-to-nitrogen (S/N) atomic ratio, is the most critical parameter governing SPAN's properties. A higher S/N ratio leads to:

-

Increased Water Solubility: The hydrophilic sulfonic acid groups enhance solubility in aqueous media.

-

Modified Conductivity: While sulfonation makes PANI conductive without external dopants, very high degrees of sulfonation can decrease conductivity due to steric hindrance and disruption of the polymer backbone's conjugation.[8] However, optimized SPAN can achieve conductivities around 1 S·cm⁻¹, an order of magnitude higher than less sulfonated versions.[4]

-

Enhanced pH Stability: Highly sulfonated PANI maintains its conductivity over a broad pH range (0-14), unlike traditional PANI which becomes insulating at pH > 3.[4]

System 2: Azo Polymers - The Conjugated Dye Analogue

Introduction: An alternative polymerization route for sulfonated diaminobenzenes is oxidative coupling to form azo polymers. These materials contain conjugated azo (-N=N-) linkages in the polymer backbone, leading to interesting optical and electronic properties.[10] The polymerization of 2,5-diaminobenzenesulfonic acid (the mono-sulfonated analogue of DABSA) yields a high molecular weight, water-soluble, conjugated main-chain azo polymer.[10]

Experimental Protocol 3: Synthesis of Azo Polymer from 2,5-Diaminobenzenesulfonic Acid

This protocol is based on the oxidative coupling polymerization reported by Balasubramaniam et al.[10]

-

Monomer Solution: Dissolve 1.88 g (0.01 mol) of recrystallized 2,5-diaminobenzenesulfonic acid in a mixture of 25 mL of THF and 25 mL of distilled water.

-

Initiator Addition: Add 1.5 g of sodium perborate tetrahydrate and 0.3 g of boric acid to the monomer solution. The solution should turn deep red within minutes.

-

Polymerization: Stir the reaction mixture at room temperature for 6 hours.

-

Re-initiation: Add an additional 0.5 g of sodium perborate and 0.1 g of boric acid to the mixture and continue the reaction for another 6 hours.

-

Isolation: Precipitate the polymer by pouring the reaction mixture into 500 mL of methanol.

-

Purification: Collect the precipitate by filtration and redissolve it in a minimal amount of water. Reprecipitate the polymer by adding the solution to methanol. Repeat this dissolution-reprecipitation step three times.

-

Drying: Dry the final polymer product in a vacuum oven.

Caption: Synthesis of a conjugated azo polymer.

Part 3: Advanced Characterization of Sulfonated Polymers

A multi-faceted approach is required to fully characterize the structure and properties of these complex polymers.

-

Spectroscopic and Structural Analysis:

-

FTIR (Fourier-Transform Infrared) Spectroscopy: Confirms the presence of key functional groups. For SPAN, characteristic peaks for S=O stretching in the -SO₃H group appear around 1070 cm⁻¹.

-

XPS (X-ray Photoelectron Spectroscopy): A quantitative surface analysis technique used to determine the elemental composition, specifically the critical S/N ratio in SPAN, which dictates its properties.[8]

-

UV-Vis Spectroscopy: Used to study the electronic transitions in the polymer backbone, which are sensitive to the oxidation state and degree of conjugation.

-

-

Electrochemical Properties:

-

Cyclic Voltammetry (CV): This is the primary technique to investigate the redox behavior of conducting polymers. It provides information on oxidation/reduction potentials, electrochemical stability, and the charge storage capacity of the material.

-

-

Molecular Weight Analysis:

-

GPC (Gel Permeation Chromatography): Used to determine the number average (Mn) and weight average (Mw) molecular weights of soluble polymers, such as the azo polymer (Mn ≈ 7,100, Mw ≈ 12,500).[10]

-

| Property | Sulfonated Polyaniline (SPAN) | Azo Polymer (from DABSA analogue) |

| Synthesis Route | Sulfonation of PANI or copolymerization | Oxidative coupling of sulfonated diamine |

| Key Linkage | Amine / Imine | Azo (-N=N-) |

| Conductivity | ~10⁻⁵ to 1 S/cm (tunable)[4][11] | Typically insulating or semiconducting |

| Solubility | High in water and polar solvents[4] | High in water and polar solvents[10] |

| Key Application | Conducting materials, biosensors, drug delivery[4][8] | Dyes, optoelectronics[10] |

Part 4: Applications in Drug Development and Biotechnology

The unique combination of conductivity, water solubility, and biocompatibility makes sulfonated polymers, particularly SPAN, highly attractive for advanced biomedical applications.

Biocompatibility and Tissue Engineering

Expert Insight: Unmodified polyaniline is often cytotoxic, limiting its biomedical use. The introduction of sulfonic acid groups drastically improves its biocompatibility. The negatively charged sulfonate groups are thought to reduce non-specific protein adsorption and mitigate inflammatory responses at the material-tissue interface. Research has shown that SPAN can be fabricated into scaffolds that support the adhesion, proliferation, and normal behavior of cells, including human osteosarcoma cells and neuronal PC12 cells.[8][12] The degree of sulfonation is a critical design parameter; higher sulfonation levels generally lead to better cell viability and proliferation.[12] This makes SPAN a promising candidate for scaffolds in tissue engineering, especially for nerve and bone regeneration where electrical stimulation can be beneficial.

Electrically Controlled Drug Delivery

Mechanism of Action: Conducting polymers offer a revolutionary platform for actively controlled drug delivery.[13] The mechanism relies on the polymer's ability to change its redox state upon application of an electrical potential.

-

Drug Loading: An ionic drug can be loaded into the polymer film as a dopant. For a cationic (positively charged) drug, the polymer is held at a negative (reducing) potential. The negatively charged polymer backbone then incorporates the cationic drug to maintain charge neutrality.

-

Drug Release: To release the drug, the potential is switched to be positive (oxidizing). The polymer backbone becomes positively charged, expelling the cationic drug into the surrounding medium.[13][14]

This on-demand release capability allows for precise temporal and spatial control over drug administration, which is highly desirable for chronic diseases or localized therapies.

Caption: Mechanism of drug loading and release from a CP.

Application Insight: The high water solubility and conductivity of SPAN make it an excellent material for creating drug-eluting hydrogels or coatings for medical implants. These "smart" biomaterials could be integrated into devices like neural probes or orthopedic implants to deliver anti-inflammatory drugs or growth factors directly to the target site, triggered by an external electrical signal.[15][16]

Part 5: Conclusion and Future Outlook

2,5-Diaminobenzene-1,4-disulfonic acid and its structural analogues are foundational to a class of highly functional, water-soluble polymers. While the direct polymerization of DABSA remains an open area for exploration, the study of its analogues—sulfonated polyanilines and conjugated azo polymers—has yielded materials with significant scientific and commercial potential. SPAN, in particular, stands out for its tunable conductivity, excellent processability, and proven biocompatibility.

The future of this field lies in leveraging these properties for sophisticated biomedical applications. The development of SPAN-based platforms for actively controlled drug delivery could revolutionize personalized medicine. Furthermore, their use in tissue engineering scaffolds, especially when combined with electrical stimulation, offers a promising strategy for regenerative medicine. Future research should focus on the direct synthesis of polymers from DABSA to create novel materials with potentially superior properties and on translating the existing promising in-vitro results into clinically viable therapeutic systems.

References

- 1. 1,4-Benzenedisulfonic acid, 2,5-diamino- | C6H8N2O6S2 | CID 81557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Diaminobenzene-1,4-Disulfonic Acid - CD Bioparticles [cd-bioparticles.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DE1493556B2 - PROCESS FOR THE PREPARATION OF 1,4-PHENYLENEDIAMINE-2,5-DISULFONIC ACID - Google Patents [patents.google.com]

- 6. 2,5-Diaminobenzenesulfonic acid | C6H8N2O3S | CID 66617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and characterization of cytocompatible sulfonated polyanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. researchgate.net [researchgate.net]

- 12. Effect of Sulfonation Group on Polyaniline Copolymer Scaffolds for Tissue Engineering with Laminin Treatment under Electrical Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. youtube.com [youtube.com]

- 16. Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Diaminobenzene-1,4-disulfonic Acid (CAS 7139-89-1) for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

2,5-Diaminobenzene-1,4-disulfonic acid, registered under CAS number 7139-89-1, is a highly functionalized aromatic compound that presents itself as a gray to light grey powder.[1] Its molecular architecture, featuring a central benzene ring symmetrically substituted with two amine and two sulfonic acid groups, imparts a unique combination of reactivity and physicochemical properties. This makes it a molecule of significant interest, not only in its traditional application in the dye industry but also as a versatile building block in materials science and potentially in the synthesis of novel therapeutic agents.[2][3]

This guide provides an in-depth exploration of 2,5-diaminobenzene-1,4-disulfonic acid, moving beyond a simple recitation of its properties to a critical analysis of its synthesis, reactivity, and applications. For researchers, scientists, and drug development professionals, understanding the nuances of this compound can unlock new avenues for innovation, from the design of advanced materials to the exploration of new chemical entities with therapeutic potential.

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is the foundation for its effective application in research and development. The properties of 2,5-diaminobenzene-1,4-disulfonic acid are summarized in the table below. The presence of both basic amine groups and acidic sulfonic acid groups results in a zwitterionic character, leading to high polarity and solubility in water.[1][3]

| Property | Value | Source(s) |

| CAS Number | 7139-89-1 | [4][5] |

| Molecular Formula | C₆H₈N₂O₆S₂ | [4] |

| Molecular Weight | 268.26 g/mol | [2][4] |

| IUPAC Name | 2,5-diaminobenzene-1,4-disulfonic acid | [4] |

| Synonyms | p-Phenylenediamine-2,5-disulfonic acid, 1,4-Phenylenediamine-2,5-disulfonic acid | [4] |

| Appearance | Gray to light grey powder | [1] |

| Solubility | Soluble in water | [1] |

| Storage Temperature | Room temperature or 2-8°C | [2] |

Synthesis and Mechanistic Considerations: A Comparative Analysis

The synthesis of 2,5-diaminobenzene-1,4-disulfonic acid can be approached through several distinct routes, each with its own set of advantages and challenges in terms of reagent availability, reaction conditions, and yield. For the research and development scientist, the choice of synthetic pathway is a critical decision dictated by scale, purity requirements, and available equipment.

Key Synthetic Pathways

Several methods for the synthesis of 2,5-diaminobenzene-1,4-disulfonic acid have been reported, including:

-

Sulfonation of p-Phenylenediamine: This route involves the direct sulfonation of p-phenylenediamine or its derivatives. A patented method describes the reaction of 1,4-phenylenediamine or its sulfate salt with oleum at temperatures above 100°C.[4] Another approach involves reacting p-phenylenediamine with sodium bisulfate at high temperatures (180-270°C).[6]

-

Chemical Reduction of Nitro Precursors: A common and high-yielding method involves the reduction of a dinitro or nitro-amino precursor. For instance, 2-amino-5-nitrobenzene sulfonic acid can be reduced using iron filings in the presence of an acid, such as hydrochloric acid, and a catalyst like ammonium chloride.[7]

-

Aminolysis of Dichloro Precursors: This method utilizes 2,5-dichlorobenzenesulfonic acid derivatives and subjects them to high-pressure ammoniation to replace the chlorine atoms with amine groups. However, this approach requires specialized high-pressure equipment.[7]

-

Electrochemical Reduction: An alternative to chemical reduction is the electrochemical reduction of 2-amino-5-nitrobenzene sulfonic acid, which can be performed at controlled temperatures.[7]